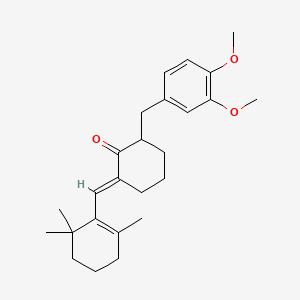

Anti-inflammatory agent 77

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C25H34O3 |

|---|---|

Molecular Weight |

382.5 g/mol |

IUPAC Name |

(6E)-2-[(3,4-dimethoxyphenyl)methyl]-6-[(2,6,6-trimethylcyclohexen-1-yl)methylidene]cyclohexan-1-one |

InChI |

InChI=1S/C25H34O3/c1-17-8-7-13-25(2,3)21(17)16-20-10-6-9-19(24(20)26)14-18-11-12-22(27-4)23(15-18)28-5/h11-12,15-16,19H,6-10,13-14H2,1-5H3/b20-16+ |

InChI Key |

ISMHVJXICODEBR-CAPFRKAQSA-N |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/2\CCCC(C2=O)CC3=CC(=C(C=C3)OC)OC |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=C2CCCC(C2=O)CC3=CC(=C(C=C3)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the PS77 Peptide: Discovery, Origin, and Mechanism of Action

This technical guide provides a comprehensive overview of the novel anti-inflammatory peptide, PS77. It details its discovery and origin, mechanism of action, and the experimental protocols utilized in its characterization. The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to PS77

PS77 is a novel peptide with an α-helical structure that has demonstrated significant anti-inflammatory properties.[1][2] Its discovery presents a promising avenue for the development of targeted anti-inflammatory therapies and novel biomaterials. The peptide's specific molecular structure allows for precise interactions within biological systems, offering the potential for enhanced therapeutic efficacy with minimized off-target effects.[1]

Discovery and Origin

PS77 was recently discovered and is derived from Squama Manitis, a traditional Chinese medicine (TCM) sourced from pangolin scales.[1][2][3] Historically, Squama Manitis has been used in TCM to treat a variety of conditions, including inflammation.[1] The identification of PS77 represents a significant step in isolating and understanding the specific bioactive compounds responsible for the therapeutic effects of this traditional remedy. The peptide is protected under the China Invention Patent Number: 202110622991.7.[1]

Mechanism of Action

PS77 exerts its anti-inflammatory effects by modulating key signaling pathways and the expression of inflammation-associated genes. In an in vitro model using human keratinocytes (HaCaT cells) with TNF-α-induced inflammation, PS77 was shown to significantly reduce the expression of the pro-inflammatory cytokines Interleukin-8 (IL-8) and Matrix Metalloproteinase-3 (MMP-3).[1][2]

Transcriptomic analysis of cells treated with PS77 revealed a complex mechanism of action involving the differential expression of 265 genes, with 137 being upregulated and 128 downregulated.[1][2][3]

Modulation of Key Signaling Pathways

The primary mechanism of PS77's anti-inflammatory activity involves the downregulation of genes within two critical signaling pathways:

-

Bone Morphogenetic Protein (BMP) Signaling Pathway: By downregulating genes in this pathway, PS77 may interfere with cellular responses to BMP, which plays a crucial role in inflammation regulation.[1]

-

Transforming Growth Factor-beta (TGF-β) Signaling Pathway: PS77 was found to downregulate genes such as BMP5, INHBB, and CXCR5 within this pathway.[1] The TGF-β pathway is a key regulator of inflammation, and its inhibition can dampen the inflammatory response.

The most significantly enriched downregulated pathway was the cytokine-cytokine receptor interaction pathway, further highlighting PS77's role in modulating inflammatory signaling.[1]

Regulation of Inflammation-Associated Genes

PS77 was also shown to regulate several specific genes involved in inflammation:

-

Downregulated Genes: CHRNA7 and CXCR5, both of which are implicated in inflammatory processes.[1]

-

Upregulated Genes: RXRG, KRT76, IL12RB2, and COLEC11, which possess anti-inflammatory functions.[1] The upregulation of Retinoid X Receptor Gamma (RXRG) is particularly noteworthy, as it may lead to the activation of the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway, which is known to suppress the pro-inflammatory NF-κB signaling pathway.[1]

A diagram illustrating the proposed signaling pathway of PS77 is provided below.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the initial characterization of PS77.

Table 1: Cytotoxicity of PS77 on HaCaT Cells

| PS77 Concentration (µg/mL) | Cell Viability (%) |

| 0.1 | ~100% |

| 1 | ~100% |

| 10 | ~100% |

| 100 | ~100% |

| Data from Cell Counting Kit-8 (CCK-8) assay after 24h treatment. A concentration of 0.1 µg/mL was selected for subsequent anti-inflammatory studies.[1] |

Table 2: Transcriptomic Analysis of PS77-Treated HaCaT Cells

| Category | Count |

| Total Differentially Expressed Genes | 265 |

| Upregulated Genes | 137 |

| Downregulated Genes | 128 |

Table 3: Pathway Enrichment Analysis of Downregulated Genes

| Pathway | Gene Ratio | Key Genes Involved |

| Cytokine-Cytokine Receptor Interaction | ~0.25 | - |

| TGF-β Signaling Pathway | ~0.15 | BMP5, INHBB, CXCR5 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Peptide Synthesis and Characterization

-

Synthesis Method: Solid-Phase Peptide Synthesis (SPPS).[1]

-

A modified resin was swelled in a reactor using a 20% piperidine/dimethylformamide (DMF) solution for 20 minutes.

-

The resin was washed three times with DMF.

-

Fmoc deprotection was performed.

-

Amino acids were coupled using a prepared amino acid solution and diisopropylcarbodiimide (DIC)/DMF solution.

-

The success of each step was monitored using a colorimetric test.[1]

-

-

Structural Prediction: The 3D structure of the peptide was predicted using the Ressource Parisienne en Bioinformatique Structurale (RPBS) web server.[1]

-

Purity and Mass Analysis: The synthesized peptide was characterized using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm its purity and molecular weight.[4]

In Vitro Anti-Inflammatory Model

-

Cell Line: Human immortalized keratinocytes (HaCaT cells).[1]

-

Cell Culture: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% (v/v) fetal bovine serum (FBS) and 1% (v/v) penicillin/streptomycin at 37°C in a 5% CO₂ humidified atmosphere.[1]

-

Inflammation Induction: The in vitro inflammatory model was established by treating HaCaT cells with human tumor necrosis factor-alpha (TNF-α).[1]

The general experimental workflow is depicted in the diagram below.

Cell Viability and Toxicity Assay

-

Method: Cell Counting Kit-8 (CCK-8) assay.[1]

-

HaCaT cells were seeded in 96-well plates at a density of 3 × 10⁴ cells/mL.

-

Cells were treated with PS77 at concentrations of 0.1, 1, 10, and 100 µg/mL for 24 hours.

-

Cell viability was determined using the CCK-8 assay kit according to the manufacturer's instructions.

-

Absorbance was measured at 450 nm using a microplate reader.

-

Cell viability was calculated as a percentage relative to the untreated control.[1]

-

Cytokine Expression Analysis

-

Method: Enzyme-Linked Immunosorbent Assay (ELISA).[1]

-

HaCaT cells were seeded and treated as described for the inflammatory model.

-

The expression levels of pro-inflammatory cytokines (IL-8, MMP-3) in the cell culture supernatant were quantified using ELISA kits following the manufacturer's protocols.[1]

-

Transcriptomic Analysis

-

Method: RNA sequencing (RNA-seq).

-

HaCaT cells were treated with or without PS77 in the TNF-α-induced inflammation model.

-

Total RNA was extracted from the cells.

-

RNA-seq libraries were prepared and sequenced.

-

Differentially expressed genes (DEGs) between the treated and untreated groups were identified.

-

Pathway enrichment analysis was performed on the DEGs using the Kyoto Encyclopedia of Genes and Genomes (KEGG) database to identify modulated signaling pathways.[1]

-

Conclusion and Future Directions

The discovery of the PS77 peptide, derived from Squama Manitis, marks a significant advancement in the search for novel anti-inflammatory agents.[1] Its mechanism of action, centered on the modulation of the BMP and TGF-β signaling pathways, provides a strong foundation for its potential therapeutic application.[1] The lack of cytotoxicity at effective concentrations further enhances its profile as a promising candidate for biomaterial design and targeted anti-inflammatory therapies.[1][2]

Future research should focus on in vivo studies to validate these findings, further elucidate the downstream effects of PS77 on inflammatory signaling cascades, and explore its potential for treating various inflammatory diseases. The development of PS77-integrated biomaterials could also represent a novel and effective approach to inflammation management.[1][2][3]

References

- 1. PS77: a novel peptide with α-helical structure for targeted anti-inflammatory therapy in biomaterials design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PS77: a novel peptide with α-helical structure for targeted anti-inflammatory therapy in biomaterials design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

"Anti-inflammatory agent 77 mechanism of action"

An In-depth Technical Guide on the Core Mechanism of Action of Anti-inflammatory Agents PS77 and FC-77

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic inflammation is a significant underlying factor in a multitude of diseases, driving the need for novel therapeutic agents with potent and targeted anti-inflammatory activities. This technical guide provides a comprehensive overview of the mechanism of action for two distinct compounds designated as "Agent 77": the novel α-helical peptide PS77 and the perfluorochemical FC-77 . This document details their core mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of these promising anti-inflammatory agents.

Anti-inflammatory Agent PS77: A Novel α-Helical Peptide

PS77 is a novel α-helical peptide derived from Squama Manitis, a traditional Chinese medicine. It has demonstrated significant anti-inflammatory properties in a tumor necrosis factor-alpha (TNF-α)-induced inflammatory model using human keratinocytes (HaCaT cells).[1][2][3][4] The primary mechanism of PS77 involves the modulation of gene expression, leading to a reduction in pro-inflammatory mediators.

Core Mechanism of Action

The anti-inflammatory effect of PS77 is primarily attributed to its ability to downregulate the expression of key pro-inflammatory cytokines and matrix metalloproteinases. Specifically, in TNF-α-stimulated HaCaT cells, PS77 significantly reduces the expression of Interleukin-8 (IL-8) and Matrix Metalloproteinase-3 (MMP-3).[1][2][5]

Transcriptomic analysis has further elucidated the broader mechanism of PS77, revealing the modulation of 265 genes, with 137 being upregulated and 128 downregulated.[1][2] A key finding from this analysis is the significant downregulation of genes within the Bone Morphogenetic Protein (BMP) and Transforming Growth Factor-beta (TGF-β) signaling pathways, which are crucial players in inflammatory processes.[1][2] Additionally, PS77 was found to regulate several other inflammation-associated genes, including CHRNA7, CXCR5, RXRG, KRT76, IL12RB2, and COLEC11, highlighting its comprehensive anti-inflammatory effects.[1][2][3][6][7]

Data Presentation

The following table summarizes the quantitative data on the anti-inflammatory activity of PS77.

| Parameter | Experimental Model | Agent & Concentration | Result | Reference |

| IL-8 Expression | TNF-α-induced HaCaT cells | PS77 (0.1 µg/mL) | 20-30% reduction | [5] |

| MMP-3 Expression | TNF-α-induced HaCaT cells | PS77 (0.1 µg/mL) | 20-30% reduction | [5] |

Signaling Pathway Diagram

Caption: PS77 inhibits the TNF-α-induced inflammatory cascade by downregulating the BMP/TGF-β signaling pathway, leading to reduced expression of pro-inflammatory mediators IL-8 and MMP-3.

Experimental Protocols

-

Cell Line: Human keratinocytes (HaCaT).

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Inflammation Induction: HaCaT cells are seeded in appropriate culture plates and allowed to adhere. Inflammation is induced by treating the cells with TNF-α (e.g., 10 ng/mL) for a specified period (e.g., 24 hours) to establish an in vitro inflammatory model.[8][9][10]

-

Peptide Preparation: PS77 is synthesized using solid-phase peptide synthesis.

-

Treatment: The inflammatory model of HaCaT cells is treated with PS77 at the desired concentration (e.g., 0.1 µg/mL) for a specified duration.

-

Principle: ELISA is used to quantify the concentration of IL-8 and MMP-3 in the cell culture supernatant.

-

Procedure:

-

Coat a 96-well microplate with a capture antibody specific for human IL-8 or MMP-3 and incubate overnight.

-

Wash the plate and block non-specific binding sites.

-

Add cell culture supernatants (samples) and standards to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody specific for the target cytokine.

-

Incubate, then wash and add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Incubate, then wash and add a substrate solution (e.g., TMB) to develop color.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

-

Calculate the concentration of IL-8 or MMP-3 in the samples based on the standard curve.[11][12][13][14]

-

-

RNA Extraction: Total RNA is extracted from both control and PS77-treated HaCaT cells.

-

Library Preparation: RNA-Seq libraries are prepared from the extracted RNA.

-

Sequencing: The libraries are sequenced using a high-throughput sequencing platform.

-

Data Analysis: The sequencing data is analyzed to identify differentially expressed genes between the control and treated groups. Pathway analysis is then performed to identify the signaling pathways that are significantly affected by PS77 treatment.

Anti-inflammatory Agent FC-77: A Perfluorochemical

FC-77 is a perfluorochemical that has been shown to inhibit inflammatory responses in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1] Its mechanism of action centers on the attenuation of the NF-κB signaling pathway and its downstream targets.

Core Mechanism of Action

FC-77 exerts its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) dependent induction of the cyclooxygenase-2 (COX-2)/prostaglandin E2 (PGE2) pathway.[1] In LPS-stimulated macrophages, FC-77 dose-dependently reduces the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[1] Concurrently, it enhances the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1] The inhibition of the NF-κB pathway is achieved by suppressing the degradation of the cytosolic inhibitor of κB-alpha (IκB-α), which prevents the translocation of NF-κB into the nucleus to initiate the transcription of pro-inflammatory genes.[1]

Data Presentation

The following table summarizes the quantitative data on the dose-dependent anti-inflammatory activity of FC-77.

| Parameter | Experimental Model | Agent & Concentration | Result | Reference |

| TNF-α Production | LPS-stimulated RAW 264.7 macrophages | FC-77 (10% and 30% v/v) | Dose-dependent reduction | [1] |

| IL-1β Production | LPS-stimulated RAW 264.7 macrophages | FC-77 (10% and 30% v/v) | Dose-dependent reduction | [1] |

| IL-6 Production | LPS-stimulated RAW 264.7 macrophages | FC-77 (10% and 30% v/v) | Dose-dependent reduction | [1] |

| IL-10 Production | LPS-stimulated RAW 264.7 macrophages | FC-77 (10% and 30% v/v) | Dose-dependent enhancement | [1] |

| PGE2 Formation | LPS-stimulated RAW 264.7 macrophages | FC-77 (10% and 30% v/v) | Attenuated | [1] |

| COX-2 Expression | LPS-stimulated RAW 264.7 macrophages | FC-77 (10% and 30% v/v) | Suppressed | [1] |

| NF-κB Activation | LPS-stimulated RAW 264.7 macrophages | FC-77 (10% and 30% v/v) | Attenuated | [1] |

Signaling Pathway Diagram

References

- 1. Inhibition of inflammatory responses by FC-77, a perfluorochemical, in lipopolysaccharide-treated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PS77: a novel peptide with α-helical structure for targeted anti-inflammatory therapy in biomaterials design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PS77: a novel peptide with α-helical structure for targeted anti-inflammatory therapy in biomaterials design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2.5. Inducion of Inflammation Using TNF-α/IFN-γ Mixture [bio-protocol.org]

- 6. Immunomodulatory role of Keratin 76 in oral and gastric cancer [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

- 8. qascf.com [qascf.com]

- 9. preprints.org [preprints.org]

- 10. S-allyl cysteine inhibits TNF-α-induced inflammation in HaCaT keratinocytes by inhibition of NF- κB-dependent gene expression via sustained ERK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. raybiotech.com [raybiotech.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

PS77: A Technical Guide to its Structure, Chemical Properties, and Anti-inflammatory Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

PS77 is a novel synthetic peptide with significant anti-inflammatory properties.[1][2][3] Derived from Squama Manitis, a traditional Chinese medicine, this 13-amino acid peptide exhibits a distinct α-helical secondary structure.[1][3] This guide provides a comprehensive overview of the structure, chemical properties, and biological activity of PS77. It details the experimental protocols used to characterize its anti-inflammatory effects and presents key quantitative data in a structured format. The mechanism of action, involving the modulation of the BMP and TGF-β signaling pathways, is also described and visualized.[1][2][3]

Chemical and Structural Properties

PS77 is a chemically synthesized peptide with a high degree of purity. Its fundamental properties are summarized in the table below. The α-helical conformation is a key structural feature, believed to be associated with its biological activity and stability.[1][3]

| Property | Value | Reference |

| Molecular Formula | C23H18Cl2O3S2 | [4] |

| Molecular Weight | 1622.92 Da | [3] |

| Purity (HPLC) | 95.3% | [3] |

| Secondary Structure | α-helical | [1][3] |

| Appearance | Solid | [5] |

Chemical Stability and Storage

Proper handling and storage are crucial for maintaining the integrity of PS77.

| Condition | Recommendation | Reference |

| Short-term Storage | 0 - 4 °C (days to weeks) | [4] |

| Long-term Storage | -20 °C (months to years) | [4] |

| Handling | Avoid inhalation, contact with eyes and skin. Avoid dust and aerosol formation. | [5] |

| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [5] |

Biological Activity: Anti-inflammatory Properties

PS77 has demonstrated potent anti-inflammatory activity in in vitro models without showing cytotoxicity to normal cells.[1][2][3] Its primary biological activities are summarized below.

| Activity | Observation | Reference |

| Cytokine Regulation | Significantly reduced the expression of pro-inflammatory cytokines IL-8 and MMP-3. | [1][2][3] |

| Gene Modulation | Modulated the expression of 265 genes, with 137 upregulated and 128 downregulated. | [1][2][3] |

| Signaling Pathway | Downregulated genes within the BMP and TGF-β signaling pathways. | [1][2][3] |

| Inflammation-Associated Genes | Regulated the expression of CHRNA7, CXCR5, RXRG, KRT76, IL12RB2, and COLEC11. | [1][2] |

Mechanism of Action: Modulation of BMP and TGF-β Signaling

The anti-inflammatory effects of PS77 are attributed to its ability to modulate key signaling pathways involved in inflammation. Transcriptomic analysis revealed that PS77 significantly downregulates genes within the Bone Morphogenetic Protein (BMP) and Transforming Growth Factor-beta (TGF-β) signaling pathways.[1][2][3] These pathways are crucial regulators of inflammation, and their inhibition by PS77 suggests a targeted mechanism for its anti-inflammatory effects.[1]

Caption: PS77 inhibits BMP and TGF-β signaling pathways to reduce pro-inflammatory cytokine expression.

Experimental Protocols

The anti-inflammatory properties of PS77 were characterized using the following key experimental methodologies.

Peptide Synthesis and Characterization

-

Synthesis: PS77, a 13-amino acid peptide, was chemically synthesized using solid-phase peptide synthesis (SPPS).[3]

-

Purity Analysis: High-performance liquid chromatography (HPLC) was used to determine the purity of the synthesized peptide. A single, sharp peak indicated high purity (95.3%).[3]

-

Mass Spectrometry: Mass spectrometry (MS) was employed to verify the molecular weight of PS77 (1622.92 Da).[3]

-

Structural Analysis: The α-helical secondary structure of PS77 was confirmed, likely through circular dichroism spectroscopy, though the specific method is not detailed in the provided abstracts.[1][3]

In Vitro Anti-inflammatory Assay

An in vitro TNF-α-induced inflammatory model in human keratinocytes (HaCaT cells) was utilized to assess the anti-inflammatory activity of PS77.[1][2]

Caption: Workflow for assessing the anti-inflammatory effect of PS77 on TNF-α-induced HaCaT cells.

Cytokine Expression Analysis

The expression levels of the pro-inflammatory cytokines IL-8 and MMP-3 were measured in the TNF-α-induced HaCaT cell model following treatment with PS77. The specific method of measurement (e.g., ELISA, qRT-PCR) is not specified in the abstracts but would be a standard molecular biology technique.

Transcriptomic Analysis

To elucidate the mechanism of action, transcriptomic analysis (likely RNA sequencing) was performed on HaCaT cells treated with PS77 in the inflammatory model. This analysis identified 265 differentially expressed genes, providing insights into the signaling pathways modulated by PS77.[1][2][3]

Conclusion

PS77 is a promising novel peptide with well-defined anti-inflammatory properties and a targeted mechanism of action. Its ability to modulate the BMP and TGF-β signaling pathways highlights its potential for the development of new therapeutic agents for inflammatory diseases. Further research into its in vivo efficacy and safety is warranted to fully explore its therapeutic applications.

References

- 1. PS77: a novel peptide with α-helical structure for targeted anti-inflammatory therapy in biomaterials design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PS77: a novel peptide with α-helical structure for targeted anti-inflammatory therapy in biomaterials design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medkoo.com [medkoo.com]

- 5. PS77|1450888-35-3|MSDS [dcchemicals.com]

An In-depth Technical Guide to Anti-inflammatory Peptides Derived from Squama Manitis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The use of pangolin scales (Squama Manitis) is a topic of significant controversy due to the endangered status of pangolins. This document is for informational and research purposes only and does not endorse or encourage the use of materials from endangered species. A systematic review of clinical studies has concluded that there is no reliable evidence to support the medicinal value of Squama Manitis.[1] The scientific community is actively exploring synthetic and ethically sourced alternatives to compounds traditionally derived from endangered animals.

Executive Summary

Inflammation is a critical biological response, but its chronic dysregulation is implicated in a multitude of diseases. Traditional medicine has historically utilized Squama Manitis for its purported anti-inflammatory properties. Modern scientific investigation has led to the identification of specific bioactive peptides from this source, offering potential templates for novel anti-inflammatory therapeutics. This guide provides a comprehensive overview of two such peptides, PS77 and PA3264, detailing their mechanisms of action, available efficacy data, and the experimental protocols for their study. The focus is on providing a technical foundation for researchers to understand and potentially develop synthetic analogues of these compounds, thereby circumventing the ethical and conservation issues associated with the use of pangolin-derived materials.

Bioactive Peptides from Squama Manitis

Research has identified novel peptides from Squama Manitis with potential therapeutic applications. While studies on purified peptides are still emerging, the findings point towards specific molecular pathways involved in inflammation.

PS77: A Novel Anti-inflammatory Peptide

PS77 is a recently discovered α-helical peptide inspired by Squama Manitis.[2][3] Studies have been conducted on a synthesized version of this peptide to evaluate its anti-inflammatory potential.[2]

Mechanism of Action: In an in vitro model using TNF-α-induced inflammation in human keratinocytes (HaCaT cells), PS77 was shown to significantly reduce the expression of the pro-inflammatory markers Interleukin-8 (IL-8) and Matrix Metalloproteinase-3 (MMP-3).[2] Transcriptomic analysis revealed that PS77 modulates the expression of 265 genes, with a notable downregulation of genes within the Bone Morphogenetic Protein (BMP) and Transforming Growth Factor-beta (TGF-β) signaling pathways, which are known to be key players in inflammatory processes.[2][3]

PA3264: A Dipeptide with Indirect Anti-inflammatory Potential

PA3264 is a dipeptide that has been identified in Squama Manitis.[4][5] The primary research on PA3264 has focused on its anti-cancer properties, specifically in triple-negative breast cancer.[4][5] However, its mechanism of action is highly relevant to inflammation.

Mechanism of Action: PA3264 has been shown to inhibit the PI3K/AKT/NF-κB signaling pathway.[4][5] The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory cytokines. By inhibiting this pathway, PA3264 demonstrates a potential, though not yet directly quantified, anti-inflammatory effect.

Quantitative Data on Anti-inflammatory Efficacy

While specific IC50 values for the purified peptides are not yet extensively reported in the literature, data from studies on the synthetic peptide PS77 and on extracts of Squama Manitis provide preliminary insights into their anti-inflammatory efficacy.

| Substance | Model/Assay | Key Findings | Reference |

| PS77 (synthetic peptide) | TNF-α-induced inflammation in human keratinocytes (HaCaT cells) | At 0.1 µg/mL, reduced IL-8 and MMP-3 expression by 20-30%. Showed no significant cytotoxicity. | [2] |

| Pangolin Scale Processed with Vinegar (PSP) Extract | Complete Freund's Adjuvant (CFA)-induced rheumatoid arthritis in rats | At 249.0 mg/kg.bw, significantly alleviated paw edema (P < 0.001) and reduced arthritic index. | [6][7] |

| PSP Extract | Serum cytokine levels in CFA-induced arthritic rats | Significantly inhibited the production of TNF-α (P < 0.01) and IL-1β (P < 0.05). | [6][7] |

| Traditional Pangolin Scale Decoction (PSD) Extract | Comparison in CFA-induced rheumatoid arthritis in rats | Less effective than PSP, requiring a higher dose (830 mg/kg.bw) for moderate effects. | [6][7] |

Experimental Protocols

Proposed Protocol for Isolation and Identification of Peptides from Squama Manitis

This protocol is a synthesized workflow based on established methods for peptide extraction from keratinous materials.

4.1.1 Materials and Equipment

-

Squama Manitis (ethically sourced or synthetic keratin plates)

-

Phosphate-buffered saline (PBS)

-

Urea, 2-Mercaptoethanol (2-ME), Sodium Hydroxide, Sodium Sulfide

-

Tris-HCl, NaCl

-

Centrifuge, Homogenizer

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

-

Mass spectrometer (e.g., MALDI-TOF/TOF or LC-MS/MS)

4.1.2 Step-by-Step Procedure

-

Sample Preparation: Clean the scales and grind them into a fine powder.

-

Extraction:

-

Homogenize the powdered sample in an extraction buffer (e.g., Tris-HCl with NaCl or a denaturing buffer containing urea and 2-ME).

-

Incubate the mixture (e.g., at 4°C for 24 hours) to allow for protein and peptide solubilization.

-

Centrifuge the homogenate at high speed (e.g., 12,000 rpm for 30 minutes) to pellet insoluble debris.

-

Collect the supernatant containing the extracted peptides.

-

-

Purification:

-

Subject the supernatant to RP-HPLC for peptide fractionation.

-

Collect the fractions based on retention time.

-

-

Characterization and Identification:

-

Analyze the purified fractions using mass spectrometry to determine the molecular weights and sequences of the peptides.

-

Compare the obtained sequences against protein databases for identification.

-

Protocol for In Vitro Anti-inflammatory Assay (based on PS77 study)

4.2.1 Materials and Equipment

-

Human keratinocytes (HaCaT cells)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS), Penicillin-Streptomycin

-

Recombinant human TNF-α

-

Synthesized peptide (e.g., PS77)

-

ELISA kits for IL-8 and MMP-3

-

96-well plates, Incubator

4.2.2 Step-by-Step Procedure

-

Cell Culture: Culture HaCaT cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

-

Inflammatory Model Induction: Seed the cells in 96-well plates and, once confluent, treat with TNF-α to induce an inflammatory response.

-

Peptide Treatment: Concurrently or post-induction, treat the cells with various concentrations of the synthesized peptide.

-

Cytokine Quantification: After a 24-hour incubation period, collect the cell culture supernatant.

-

ELISA: Use ELISA kits to measure the concentrations of IL-8 and MMP-3 in the supernatant according to the manufacturer's instructions.

-

Data Analysis: Compare the cytokine levels in peptide-treated wells to the TNF-α-only control wells to determine the percentage of inhibition.

Signaling Pathways and Visualizations

PI3K/AKT/NF-κB Signaling Pathway

The PI3K/AKT/NF-κB pathway is a crucial signaling cascade in both cancer and inflammation. The dipeptide PA3264 has been shown to inhibit this pathway in the context of cancer cell proliferation.[4][5] Its relevance to inflammation lies in the central role of NF-κB in orchestrating the expression of inflammatory genes.

Caption: PI3K/AKT/NF-κB pathway inhibition by PA3264.

PS77 Modulation of BMP and TGF-β Signaling

The peptide PS77 has been found to downregulate genes involved in the BMP and TGF-β signaling pathways.[2][3] This suggests a novel mechanism for its anti-inflammatory effects, as these pathways are integral to cellular responses in inflammation.

Caption: PS77's modulation of BMP and TGF-β pathways.

Experimental Workflow for Peptide Discovery

The process of discovering and validating bioactive peptides from a natural source like Squama Manitis follows a logical progression from extraction to functional analysis.

Caption: Workflow for peptide discovery and validation.

Conclusion and Future Directions

The identification of peptides like PS77 and PA3264 from Squama Manitis provides a molecular basis for its traditional use in inflammatory conditions. While the data on purified, isolated peptides is still in its infancy, the elucidation of their mechanisms of action, particularly the inhibition of the NF-κB pathway and modulation of BMP/TGF-β signaling, opens up exciting avenues for drug development.

Future research should focus on:

-

Quantitative Analysis: Determining the precise IC50 values and dose-response curves for synthetic versions of these peptides in various inflammatory models.

-

Mechanism Elucidation: Further exploring the downstream effects of BMP and TGF-β pathway modulation by PS77.

-

In Vivo Studies: Evaluating the efficacy and safety of these synthetic peptides in animal models of inflammatory diseases.

-

Ethical Alternatives: Continuing the proteomic analysis of Squama Manitis to identify other potential peptide candidates that can be synthesized, completely removing the reliance on the endangered pangolin.

By focusing on synthetic and ethical approaches, the scientific community can harness the potential of these nature-inspired molecules to develop the next generation of anti-inflammatory therapies.

References

- 1. Evidence for the medicinal value of Squama Manitis (pangolin scale): A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PS77: a novel peptide with α-helical structure for targeted anti-inflammatory therapy in biomaterials design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PS77: a novel peptide with α-helical structure for targeted anti-inflammatory therapy in biomaterials design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dipeptide PA3264 derived from rare and endangered Squama Manis is a novel bioactive peptide for the treatment of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dipeptide PA3264 derived from rare and endangered Squama Manis is a novel bioactive peptide for the treatment of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Innovated formulation of TCM pangolin scales to develop a nova therapy of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to BMP Pathway Regulation by Small Molecule Inhibitors: A Case Study on LDN-193189

Disclaimer: No public scientific literature or data could be found for a compound designated "PS77" in the context of Bone Morphogenetic Protein (BMP) pathway regulation. To fulfill the structural and technical requirements of this guide, the well-characterized and potent BMP pathway inhibitor, LDN-193189 , will be used as a representative example. All data, pathways, and protocols described herein pertain to LDN-193189.

Introduction to the BMP Signaling Pathway

The Bone Morphogenetic Protein (BMP) signaling pathway is a crucial cellular communication system belonging to the Transforming Growth Factor-β (TGF-β) superfamily.[1][2][3][4] Initially identified for their ability to induce ectopic bone formation, BMPs are now understood to be pleiotropic regulators of a vast array of biological processes, including embryonic development, tissue homeostasis, and cellular differentiation.[2][3][4] The pathway is initiated by the binding of a BMP ligand to a complex of two types of transmembrane serine/threonine kinase receptors, Type I and Type II.[2][5] This binding event leads to the phosphorylation and activation of the Type I receptor, which then phosphorylates intracellular mediators known as receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8 (or SMAD9).[5][6][7]

Phosphorylated R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4.[7][8] This complex translocates to the nucleus, where it acts as a transcription factor to regulate the expression of target genes.[8][9] Given its central role in physiology, dysregulation of the BMP pathway is implicated in various diseases, making it a significant target for therapeutic intervention.[1][5] Small molecule inhibitors offer a powerful tool for dissecting and modulating this pathway for research and drug development.

Mechanism of Action: LDN-193189

LDN-193189 is a potent and selective small molecule inhibitor of the BMP signaling pathway.[10][11][12] It is a derivative of Dorsomorphin, but exhibits greater specificity and is effective at lower concentrations.[12] The primary mechanism of action for LDN-193189 is the competitive inhibition of the ATP-binding site within the kinase domain of BMP Type I receptors.[6][10][11][13][14] It shows high potency against Activin receptor-like kinase 2 (ALK2) and ALK3, which are the primary Type I receptors for many BMP ligands.[6][10][11][14] By blocking these receptors, LDN-193189 effectively prevents the phosphorylation and subsequent activation of the downstream R-SMADs (SMAD1/5/8), thereby inhibiting the entire canonical signaling cascade.[5][6][11][12][13] This blockade halts the nuclear translocation of the SMAD complex and prevents the transcription of BMP-responsive genes.[5][12]

Quantitative Data: Inhibitory Activity

The potency of LDN-193189 is typically quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce a specific biological activity by 50%. The compound demonstrates high selectivity for BMP Type I receptors over other related TGF-β family receptors.

| Target Receptor | IC50 (nM) | Receptor Family | Reference |

| ALK2 (ACVR1) | 5 | BMP Type I | [6][10][11][14] |

| ALK3 (BMPR1A) | 30 | BMP Type I | [6][10][11][14] |

| ALK1 (ACVRL1) | 0.8 | BMP Type I | [15] |

| ALK6 (BMPR1B) | 16.7 | BMP Type I | [15] |

| ALK4 (ACVR1B) | >500 | Activin/TGF-β Type I | [6] |

| ALK5 (TGFBR1) | >500 | Activin/TGF-β Type I | [6] |

| ALK7 (ACVR1C) | >500 | Activin/TGF-β Type I | [6] |

Experimental Protocols

Characterizing the activity of a BMP pathway inhibitor like LDN-193189 involves a series of biochemical and cell-based assays. Below are detailed protocols for two fundamental experiments.

Protocol: Western Blot for Phospho-SMAD1/5/8 Inhibition

This assay directly measures the phosphorylation of SMAD1/5/8, the immediate downstream targets of the ALK2/3 receptors, providing a direct readout of inhibitor activity.[5][7][16]

-

Cell Culture and Plating:

-

Culture C2C12 myoblast cells (or other BMP-responsive cell lines) in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Seed 5 x 10^5 cells per well in 6-well plates and allow them to adhere overnight.

-

-

Serum Starvation and Treatment:

-

The next day, replace the growth medium with serum-free or low-serum (0.1% FBS) medium and incubate for 4-6 hours to reduce basal signaling activity.[7][17]

-

Pre-treat cells with varying concentrations of LDN-193189 (e.g., 0, 1, 10, 100, 500 nM) dissolved in DMSO for 1-2 hours. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Stimulate the cells by adding a pre-determined concentration of a BMP ligand (e.g., 50 ng/mL BMP2) to each well (except the unstimulated control) for 60 minutes.[7]

-

-

Protein Extraction:

-

Aspirate the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells directly in the well by adding 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the total protein.

-

-

Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

Normalize the protein concentrations for all samples. Prepare aliquots for SDS-PAGE by adding 4x Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

-

SDS-PAGE and Western Blotting:

-

Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Incubate the membrane overnight at 4°C with a primary antibody specific for Phospho-SMAD1/5/8 (e.g., Cell Signaling Technology, #13820) diluted in blocking buffer.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe for total SMAD1 or a housekeeping protein like β-actin or GAPDH.[16][18]

-

Protocol: BRE-Luciferase Reporter Assay

This cell-based assay measures the transcriptional output of the canonical BMP-SMAD pathway. It utilizes a reporter construct where the firefly luciferase gene is under the control of a BMP-responsive element (BRE), which contains SMAD-binding sites from the Id1 gene promoter.[9][17][19]

-

Cell Line and Plating:

-

Use a cell line stably transfected with a BRE-luciferase reporter construct (e.g., C2C12-BRE).[17][19] Alternatively, transiently co-transfect cells with the BRE-luciferase plasmid and a control plasmid (e.g., Renilla luciferase for normalization) 24 hours before the experiment.

-

Plate 2 x 10^4 cells per well in a 96-well white, clear-bottom plate and allow to attach overnight.[17]

-

-

Serum Starvation and Treatment:

-

Replace growth medium with serum-free or low-serum medium and incubate for 4-7 hours.[17]

-

Add varying concentrations of LDN-193189 to the designated wells.

-

Add a constant, sub-maximal concentration of a BMP ligand (e.g., BMP2, BMP4) to induce reporter activity.

-

Include "no BMP" (basal) and "BMP only" (positive control) wells.

-

-

Incubation:

-

Luciferase Activity Measurement:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Aspirate the medium from the wells.

-

Wash cells gently with PBS.

-

Lyse the cells by adding 20-50 µL of passive lysis buffer (e.g., from Promega Dual-Luciferase Reporter Assay System) to each well and incubate for 15 minutes on an orbital shaker.

-

Measure firefly luciferase activity by adding the luciferase assay reagent to the lysate and quantifying the luminescence using a plate luminometer.[17]

-

If using a dual-luciferase system, subsequently add the Stop & Glo® reagent to quench the firefly reaction and simultaneously measure the Renilla luciferase activity for normalization.[9]

-

-

Data Analysis:

-

Normalize the firefly luciferase signal to the Renilla luciferase signal for each well (if applicable).

-

Calculate the fold induction of the BMP-treated sample over the untreated control.

-

Plot the normalized luciferase activity against the log concentration of the inhibitor (LDN-193189) to determine the IC50 value.

-

References

- 1. Inhibition of bone morphogenetic proteins signaling suppresses metastasis melanoma: a proteomics approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifesciences.danaher.com [lifesciences.danaher.com]

- 3. Bone morphogenetic protein signaling: the pathway and its regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bone morphogenetic protein signaling: the pathway and its regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cellagentech.com [cellagentech.com]

- 7. BMP canonical Smad signaling through Smad1 and Smad5 is required for endochondral bone formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel bone morphogenetic protein signaling through Smad2 and Smad3 to regulate cancer progression and development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2013157020A1 - A method of measuring bmp signalling using bmp responsive reporter cell line - Google Patents [patents.google.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. apexbt.com [apexbt.com]

- 12. Inhibition of BMP signaling with LDN 193189 can influence bone marrow stromal cell fate but does not prevent hypertrophy during chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. glpbio.com [glpbio.com]

- 14. adooq.com [adooq.com]

- 15. stemcell.com [stemcell.com]

- 16. researchgate.net [researchgate.net]

- 17. A rapid and sensitive bioassay for the simultaneous measurement of multiple bone morphogenetic proteins. Identification and quantification of BMP4, BMP6 and BMP9 in bovine and human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. An assay for the determination of biologically active bone morphogenetic proteins using cells transfected with an inhibitor of differentiation promoter-luciferase construct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

The Immunomodulatory Peptide PS77: A Deep Dive into its Attenuation of Pro-inflammatory Cytokine Signaling

For Immediate Release

This technical whitepaper provides an in-depth analysis of the novel α-helical peptide, PS77, and its significant impact on pro-inflammatory cytokine expression. Derived from Squama Manitis, a traditional Chinese medicine, PS77 demonstrates considerable promise as a therapeutic agent for inflammatory diseases. This document, intended for researchers, scientists, and professionals in drug development, consolidates the current understanding of PS77's mechanism of action, presents quantitative data on its efficacy, details experimental methodologies, and visualizes the key signaling pathways involved.

Executive Summary

Chronic inflammation is a key pathological feature of numerous diseases, and the development of targeted anti-inflammatory therapies remains a critical challenge.[1] PS77, a synthetic peptide, has emerged as a potent modulator of inflammatory responses.[1][2][3] In vitro studies using a TNF-α-induced inflammation model in human keratinocytes (HaCaT cells) have demonstrated that PS77 significantly curtails the expression of key pro-inflammatory mediators, specifically Interleukin-8 (IL-8) and Matrix Metalloproteinase-3 (MMP-3).[1][2][3] The underlying mechanism appears to be a comprehensive regulation of gene expression, most notably the downregulation of genes within the Bone Morphogenetic Protein (BMP) and Transforming Growth Factor-beta (TGF-β) signaling pathways.[1][2][3] This document provides a detailed overview of these findings to facilitate further research and development of PS77-based therapeutics.

Quantitative Data on Cytokine Modulation

The anti-inflammatory efficacy of PS77 has been quantified in a TNF-α-stimulated HaCaT cell model. Treatment with PS77 resulted in a statistically significant reduction in the expression of the pro-inflammatory cytokine IL-8 and the inflammatory enzyme MMP-3.

| Cytokine/Enzyme | Experimental Model | PS77 Concentration | Observed Effect (Reduction) | Reference |

| Interleukin-8 (IL-8) | TNF-α-induced HaCaT cells | 0.1 µg/mL | 20-30% | [2] |

| Matrix Metalloproteinase-3 (MMP-3) | TNF-α-induced HaCaT cells | 0.1 µg/mL | 20-30% | [2] |

Table 1: Summary of PS77's effect on pro-inflammatory markers.

Experimental Protocols

The following methodologies were central to elucidating the anti-inflammatory properties of PS77.

Peptide Synthesis

PS77 was synthesized utilizing solid-phase peptide synthesis, a standard method for producing peptides of a defined sequence.[2]

Cell Culture and In Vitro Inflammation Model

Human keratinocytes (HaCaT cells) were cultured under standard laboratory conditions. To induce an inflammatory state, the cells were stimulated with Tumor Necrosis Factor-alpha (TNF-α).[1][2] This in vitro model mimics the inflammatory microenvironment observed in various skin and other inflammatory diseases.

Cytokine and Enzyme Expression Analysis

The expression levels of the pro-inflammatory markers IL-8 and MMP-3 were quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[2] This widely-used immunoassay allows for the precise measurement of specific protein concentrations in biological samples.

Transcriptomic Analysis

To investigate the molecular mechanisms underlying PS77's anti-inflammatory effects, a comprehensive transcriptomic analysis was performed on HaCaT cells treated with PS77. This technique provides a global view of gene expression changes, revealing the signaling pathways modulated by the peptide.[1][2]

Signaling Pathways Modulated by PS77

Transcriptomic data revealed that PS77's anti-inflammatory effects are mediated through the modulation of several key signaling pathways and genes.

Downregulation of BMP and TGF-β Signaling

A primary mechanism of PS77 is the downregulation of genes within the BMP and TGF-β signaling pathways.[1][2] These pathways are crucial regulators of inflammation. By inhibiting key genes such as INHBB, a member of the TGF-β superfamily, PS77 can mitigate pro-inflammatory responses and tissue fibrosis.[2][3]

Caption: PS77 inhibits the TGF-β/BMP signaling pathway, reducing pro-inflammatory gene expression.

Regulation of Other Inflammation-Associated Genes

PS77 also modulates the expression of several other genes implicated in inflammation. It downregulates pro-inflammatory genes such as CHRNA7 and CXCR5.[1][2] Conversely, it upregulates genes with anti-inflammatory properties, including RXRG, KRT76, IL12RB2, and COLEC11.[1][2] The upregulation of RXRG is particularly noteworthy as it may activate the PPAR signaling pathway, which is known to suppress the NF-κB signaling pathway and the expression of pro-inflammatory factors.[2]

Caption: PS77 differentially regulates pro- and anti-inflammatory gene expression.

Conclusion and Future Directions

The novel peptide PS77 exhibits significant anti-inflammatory properties, primarily through the downregulation of pro-inflammatory cytokines like IL-8 and MMP-3. Its mechanism of action involves the modulation of key inflammatory signaling pathways, including the BMP and TGF-β cascades, and the regulation of a wider network of inflammation-associated genes. These findings underscore the therapeutic potential of PS77 as a biomaterial for treating inflammatory diseases.[1][2][3] Further research is warranted to explore its in vivo efficacy, safety profile, and potential applications in various inflammatory conditions. The development of PS77-based therapies could mark a significant advancement in the management of chronic inflammation.[1][2]

References

- 1. PS77: a novel peptide with α-helical structure for targeted anti-inflammatory therapy in biomaterials design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PS77: a novel peptide with α-helical structure for targeted anti-inflammatory therapy in biomaterials design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

PS77: An In-depth Technical Guide to its In Vitro Anti-inflammatory Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anti-inflammatory properties of PS77, a novel α-helical peptide derived from Squama Manitis. The data and protocols summarized herein are based on a foundational study demonstrating its potential as a targeted therapeutic agent for inflammatory diseases.

Executive Summary

PS77 has demonstrated significant anti-inflammatory effects in a well-established in vitro model of inflammation. At non-cytotoxic concentrations, PS77 effectively reduces the expression of key pro-inflammatory mediators. Mechanistic studies, through transcriptomic analysis, have revealed that its mode of action involves the modulation of critical inflammatory signaling pathways, including the BMP and TGF-β pathways. This document provides a detailed account of the quantitative data, experimental methodologies, and the proposed signaling cascades affected by PS77.

Quantitative Data Summary

The anti-inflammatory efficacy of PS77 was quantified in a TNF-α-induced inflammatory model using human keratinocytes (HaCaT cells). The key findings are summarized in the table below.

| Parameter | Cell Line | Inducer | PS77 Concentration | Result | Citation |

| Cytotoxicity | HaCaT | - | Not specified | No significant toxicity observed | [1] |

| IL-8 Expression | HaCaT | TNF-α | 0.1 µg/mL | 20-30% reduction | [1] |

| MMP-3 Expression | HaCaT | TNF-α | 0.1 µg/mL | 20-30% reduction | [1] |

| Gene Expression | HaCaT | TNF-α | Not specified | 265 genes differentially expressed (137 upregulated, 128 downregulated) | [1][2][3] |

Experimental Protocols

The following sections detail the key experimental methodologies employed to evaluate the anti-inflammatory activity of PS77.

Cell Culture and Inflammatory Model

-

Cell Line: Human keratinocytes (HaCaT cells) were utilized for all in vitro assays.[1]

-

Inflammation Induction: An in vitro inflammatory model was established by treating HaCaT cells with Tumor Necrosis Factor-alpha (TNF-α).[1][2][3]

Cytotoxicity Assay

A cytotoxicity assay was performed to determine the non-toxic concentration of PS77 for subsequent anti-inflammatory experiments. The results indicated that PS77 did not exhibit significant toxicity to normal HaCaT cells.[1]

Quantification of Pro-inflammatory Cytokines

-

Method: Enzyme-Linked Immunosorbent Assay (ELISA) was used to measure the expression levels of the pro-inflammatory cytokines Interleukin-8 (IL-8) and Matrix Metalloproteinase-3 (MMP-3).[1]

-

Treatment: The TNF-α-induced inflammatory HaCaT cell model was treated with a 0.1 μg/mL concentration of PS77.[1]

-

Outcome: This treatment resulted in a significant (P < 0.05) reduction in the expression of both IL-8 and MMP-3 by 20–30%.[1]

Transcriptomic Analysis

To elucidate the molecular mechanism underlying the anti-inflammatory effects of PS77, a transcriptomic analysis was conducted.[1][2][3] This analysis revealed that PS77 treatment led to the differential expression of 265 genes, with 137 genes being upregulated and 128 genes downregulated.[1][2][3]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory activity of PS77 is attributed to its ability to modulate key signaling pathways and regulate the expression of inflammation-associated genes.

Modulation of BMP and TGF-β Signaling Pathways

Transcriptomic analysis highlighted a significant downregulation of genes within the Bone Morphogenetic Protein (BMP) and Transforming Growth Factor-beta (TGF-β) signaling pathways.[1][2][3] These pathways are known to be key players in the inflammatory process. By downregulating genes such as INHBB, a member of the TGF-β superfamily, PS77 may mitigate the pro-inflammatory responses mediated by these pathways.[1]

Regulation of Inflammation-Associated Genes

PS77 was found to regulate the expression of several genes associated with inflammation.

-

Downregulated Genes: Key inflammation-related genes such as CHRNA7 and CXCR5 were downregulated by PS77 treatment.[1][2][3]

-

Upregulated Genes: Conversely, genes with anti-inflammatory roles, including RXRG, KRT76, IL12RB2, and COLEC11, were upregulated.[1][2][3] The upregulation of Retinoid X Receptor Gamma (RXRG) is particularly noteworthy as it can form heterodimers with PPAR, leading to the activation of the PPAR signaling pathway, which in turn can suppress the NF-κB signaling pathway and the expression of pro-inflammatory factors.[1]

Experimental Workflow Overview

The overall experimental approach to characterizing the anti-inflammatory activity of PS77 is depicted below.

Conclusion

The collective in vitro data strongly support the anti-inflammatory potential of PS77. Its ability to significantly reduce pro-inflammatory cytokine expression without inducing cytotoxicity, coupled with its modulatory effects on key inflammatory signaling pathways, positions PS77 as a promising candidate for further pre-clinical and clinical development in the management of inflammatory conditions. Future research should focus on validating these findings in in vivo models and further elucidating the specific molecular targets of PS77.

References

- 1. PS77: a novel peptide with α-helical structure for targeted anti-inflammatory therapy in biomaterials design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PS77: a novel peptide with α-helical structure for targeted anti-inflammatory therapy in biomaterials design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Cellular Targets of Anti-inflammatory Agents: A Technical Overview of Compounds and Targets Potentially Designated "77"

Introduction

The designation "Anti-inflammatory agent 77" does not correspond to a single, universally recognized compound in the scientific literature. Its reference could stem from various sources, including a specific research publication's internal nomenclature, a developmental code, or a coincidental numbering. This technical guide provides an in-depth analysis of the most prominent candidates that may be associated with this term, based on recent scientific findings. We will explore the cellular targets, mechanisms of action, and available quantitative data for two key entities: the novel peptide PS77 and the nuclear receptor Nur77 , a critical target in inflammatory pathways. Additionally, other numbered anti-inflammatory compounds from recent literature will be briefly discussed to provide a comprehensive landscape.

This guide is intended for researchers, scientists, and drug development professionals, offering a structured overview of the current understanding of these potential "Agent 77" candidates.

PS77: A Novel Anti-inflammatory Peptide

A promising candidate is the novel α-helical peptide, PS77 , derived from Squama Manitis, a component of Traditional Chinese Medicine.[1] PS77 has demonstrated significant anti-inflammatory properties in in vitro models.[1][2]

Cellular Targets and Mechanism of Action

PS77 exerts its anti-inflammatory effects by modulating the expression of key genes involved in inflammatory signaling pathways. In a TNF-α-induced inflammatory model using human keratinocytes (HaCaT cells), PS77 was shown to significantly reduce the expression of pro-inflammatory cytokines such as Interleukin-8 (IL-8) and Matrix Metalloproteinase-3 (MMP-3).[1][2][3]

Transcriptomic analysis revealed that PS77 modulates a total of 265 genes, with 137 being upregulated and 128 downregulated.[2][3] A primary mechanism of action is the downregulation of genes within the Bone Morphogenetic Protein (BMP) and Transforming Growth Factor-beta (TGF-β) signaling pathways, which are crucial players in inflammation.[1][2][3] By suppressing genes like INHBB, a member of the TGF-β superfamily, PS77 may mitigate the pro-inflammatory effects of these pathways.[3]

Furthermore, PS77 has been shown to regulate several other inflammation-associated genes, including CHRNA7, CXCR5, RXRG, KRT76, IL12RB2, and COLEC11.[1][2] The modulation of serine/threonine kinase (STK) binding activity is another proposed mechanism, as STKs are involved in regulating inflammatory pathways induced by IL-17, TNF, and IL-1β.[3]

Quantitative Data: Gene Regulation by PS77

The following table summarizes the key genes and pathways modulated by PS77 based on transcriptomic analysis.

| Gene/Pathway | Effect of PS77 | Function in Inflammation | Reference |

| IL-8 | Downregulation | Pro-inflammatory cytokine, chemoattractant for neutrophils. | [1][2][3] |

| MMP-3 | Downregulation | Enzyme involved in tissue remodeling and inflammation. | [1][2][3] |

| BMP Signaling Pathway | Downregulation | Involved in inflammatory responses. | [1][2][3] |

| TGF-β Signaling Pathway | Downregulation | Regulates inflammation and immune responses. | [1][2][3] |

| INHBB | Downregulation | Member of the TGF-β superfamily, associated with macrophage infiltration. | [3] |

| CHRNA7 | Regulation | Nicotinic acetylcholine receptor subunit involved in anti-inflammatory pathways. | [1][2] |

| CXCR5 | Regulation | Chemokine receptor involved in immune cell trafficking. | [1][2] |

Experimental Protocols

In vitro TNF-α-induced Inflammatory Model in Human Keratinocytes (HaCaT cells):

-

Cell Culture: Human keratinocyte (HaCaT) cells are cultured in appropriate media and conditions until they reach a suitable confluency.

-

Induction of Inflammation: Inflammation is induced by treating the HaCaT cells with Tumor Necrosis Factor-alpha (TNF-α).

-

Treatment with PS77: The TNF-α-stimulated cells are then treated with varying concentrations of the PS77 peptide.

-

Gene Expression Analysis: After a specific incubation period, the expression levels of pro-inflammatory genes such as IL-8 and MMP-3 are measured using techniques like quantitative real-time polymerase chain reaction (qRT-PCR) or enzyme-linked immunosorbent assay (ELISA).

-

Transcriptomic Analysis: For a broader understanding of the molecular mechanism, RNA sequencing is performed to analyze the global changes in gene expression in response to PS77 treatment.

Signaling Pathway Diagram

Caption: Proposed mechanism of action for the anti-inflammatory peptide PS77.

Nur77 (NR4A1): A Nuclear Receptor Target

Another significant possibility is the orphan nuclear receptor Nur77 (also known as NR4A1), which plays a pivotal role in regulating inflammation.[4] Several anti-inflammatory compounds, such as the pentacyclic triterpene celastrol, have been identified to target Nur77.[4]

Cellular Targets and Mechanism of Action

Nur77 is involved in the attenuation of the immune response, primarily by suppressing NF-κB signaling.[5] The binding of ligands, such as celastrol, to Nur77 can promote its translocation from the nucleus to the cytoplasm.[4] This translocation leads to the clearance of inflamed mitochondria, thereby alleviating the inflammatory response.[4]

In the context of acute lung injury, Nur77 has been shown to inhibit inflammasome activation by suppressing the IRF-1–dependent promoter activation of caspase-1.[5] This leads to a reduction in the release of the pro-inflammatory cytokine IL-1β.[5]

Quantitative Data: Binding Affinity of Celastrol Analogs to Nur77

A structure-activity relationship (SAR) study of celastrol analogs has provided quantitative data on their binding affinity to Nur77.

| Compound | Binding Affinity (Kd) to Nur77 | Reference |

| Celastrol Analog 3a | 0.87 μM | [4] |

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Affinity:

-

Protein Immobilization: Recombinant Nur77 protein is immobilized on a sensor chip.

-

Analyte Injection: A series of concentrations of the small molecule (e.g., celastrol analogs) are injected over the sensor surface.

-

Binding Measurement: The binding of the analyte to the immobilized protein is detected as a change in the refractive index, which is proportional to the mass change on the sensor surface.

-

Data Analysis: The association and dissociation rates are measured, and the equilibrium dissociation constant (Kd) is calculated to determine the binding affinity.

Cellular Translocation Assay:

-

Cell Culture and Transfection: Cells (e.g., HepG2) are cultured and may be transfected with a fluorescently tagged Nur77 construct.

-

Treatment: The cells are treated with the compound of interest (e.g., celastrol).

-

Imaging: The subcellular localization of Nur77 is observed using fluorescence microscopy.

-

Quantification: The degree of nuclear-to-cytoplasmic translocation is quantified by measuring the fluorescence intensity in the nucleus and cytoplasm.

Signaling Pathway Diagram

Caption: Nur77-mediated anti-inflammatory signaling pathway.

Other Potential "Agent 77" Candidates

The scientific literature contains references to other numbered anti-inflammatory compounds that, while not explicitly named "Agent 77," could be relevant depending on the context of the original query.

-

Anti-inflammatory agent 79: This is an isoquinolinone derivative that acts as a HIF-1 inhibitor with an IC50 of 0.55 μM. It has been shown to reduce foot swelling and arthritis in mouse models by inhibiting synovial invasion, migration, and angiogenesis.[6]

-

AB0077: This designation refers to a study on targeting synovial fibroblasts with melanocortin drugs for the treatment of inflammatory conditions like rheumatoid arthritis.[7]

-

Dexamethasone: This well-known corticosteroid has a protein binding of 77%, which could be a source of the "77" designation in some contexts.[8]

Conclusion

While the identity of a specific "this compound" remains ambiguous, this technical guide has provided a comprehensive overview of the most likely candidates based on current scientific literature. The novel peptide PS77 and the nuclear receptor Nur77 represent exciting areas of research in the development of new anti-inflammatory therapeutics. PS77 demonstrates a multi-gene regulatory mechanism, primarily targeting the BMP and TGF-β signaling pathways. Nur77, on the other hand, acts as a crucial intracellular checkpoint in inflammation, with its activity being modulated by small molecules like celastrol.

The detailed experimental protocols, quantitative data, and signaling pathway diagrams presented herein offer valuable resources for researchers and drug development professionals working in the field of inflammation. Further clarification on the origin of the term "this compound" would be necessary to provide a more targeted and definitive analysis.

References

- 1. PS77: a novel peptide with α-helical structure for targeted anti-inflammatory therapy in biomaterials design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PS77: a novel peptide with α-helical structure for targeted anti-inflammatory therapy in biomaterials design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SAR study of celastrol analogs targeting Nur77-mediated inflammatory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New Avenues for Antiinflammatory Signaling of Nur77 in Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory agent 79_TargetMol [targetmol.com]

- 7. researchgate.net [researchgate.net]

- 8. Dexamethasone - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Synthesis and Application of the Anti-Inflammatory Peptide PS77

Audience: Researchers, scientists, and drug development professionals.

Introduction PS77 is a novel, α-helical peptide with significant anti-inflammatory properties, derived from Squama Manitis, a material used in Traditional Chinese Medicine.[1][2][3] This peptide has demonstrated potent therapeutic potential by effectively reducing the expression of pro-inflammatory cytokines in cellular models without exhibiting cytotoxicity.[1][2][3] The primary mechanism of action involves the modulation of key inflammatory signaling pathways, including the Bone Morphogenetic Protein (BMP) and Transforming Growth Factor-beta (TGF-β) pathways.[1][3] This document provides a detailed protocol for the solid-phase synthesis of PS77, its characterization, and its application in an in vitro anti-inflammatory assay.

PS77 Peptide Synthesis Protocol

The synthesis of PS77 is achieved using a standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[1][2] This method involves the sequential addition of Nα-Fmoc-protected amino acids to a growing peptide chain anchored to a solid resin support.[4][5]

Materials and Reagents

| Reagent/Material | Specification |

| Synthesis Resin | Modified Resin (e.g., Rink Amide for C-terminal amide) |

| Amino Acids | Nα-Fmoc protected with acid-labile side-chain protecting groups |

| Deprotection Solution | 20% (v/v) Piperidine in Dimethylformamide (DMF) |

| Solvent | High-purity, amine-free Dimethylformamide (DMF) |

| Coupling Reagent | Diisopropylcarbodiimide (DIC) in DMF |

| Activation Reagent | Oxyma Pure or HOBt |

| Washing Solvents | DMF, Dichloromethane (DCM), Isopropanol (IPA) |

| Cleavage Cocktail | e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS) |

| Precipitation Solvent | Cold Diethyl Ether |

| Monitoring Reagents | Kaiser Test or other colorimetric test reagents |

Synthesis Workflow

The synthesis follows a cyclical process of deprotection, activation, and coupling for each amino acid in the sequence.

Caption: Workflow for the Solid-Phase Peptide Synthesis (SPPS) of PS77.

Detailed Synthesis Protocol

-

Resin Preparation:

-

Fmoc Deprotection:

-

Amino Acid Coupling:

-

In a separate vessel, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and an activation agent like Oxyma (3-5 equivalents) in DMF.

-

Add the coupling reagent DIC (3-5 equivalents) to the amino acid solution and allow it to pre-activate for 5 minutes.[1]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours at room temperature.

-

Monitor the coupling reaction for completion using a colorimetric test.[1]

-

-

Washing:

-

After successful coupling, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times).

-

-

Chain Elongation:

-

Repeat steps 2-4 for each amino acid in the PS77 sequence.

-

-

Cleavage and Final Deprotection:

-

Once the sequence is complete, wash the peptide-resin with DCM and dry it.

-

Add a cleavage cocktail (e.g., 95% TFA) to the resin to cleave the peptide from the support and remove all side-chain protecting groups.

-

Incubate for 2-3 hours at room temperature.

-

-

Purification and Characterization:

-

Filter the resin and collect the TFA solution containing the crude peptide.

-

Precipitate the crude peptide by adding it to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

-

Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product using Mass Spectrometry (MS) and analytical HPLC.[6]

-

Characterization and Quality Control Data

The identity and purity of the synthesized PS77 peptide must be confirmed. The following table provides an example of typical characterization data.

| Parameter | Method | Specification | Example Result |

| Purity | Analytical RP-HPLC | ≥95% | 97.2% |

| Identity (Molecular Weight) | Mass Spectrometry (MS) | Expected [M+H]⁺ | Observed [M+H]⁺ |

| Appearance | Visual Inspection | White lyophilized powder | Conforms |

| Solubility | In Water or PBS | Soluble | Conforms |

Mechanism of Action and Signaling Pathways

PS77 exerts its anti-inflammatory effects by modulating gene expression in key signaling pathways. In a TNF-α-induced inflammation model using human keratinocytes (HaCaT cells), PS77 was shown to downregulate genes within the cytokine-cytokine receptor interaction, BMP, and TGF-β pathways.[1][3] This leads to a reduction in the expression of pro-inflammatory mediators like IL-8 and MMP-3.[1][2][3]

Caption: PS77 inhibits TNF-α-induced inflammation by downregulating key signaling pathways.

Experimental Protocol: In Vitro Anti-Inflammatory Assay

This protocol describes how to assess the anti-inflammatory activity of PS77 using a TNF-α-induced inflammation model in HaCaT cells.[1][2]

Methodology

-

Cell Culture: Culture human keratinocyte (HaCaT) cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ humidified atmosphere.

-

Seeding: Seed HaCaT cells into 96-well or 12-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment.

-

Treatment:

-

Starve the cells in serum-free media for 12-24 hours prior to treatment.

-

Pre-treat cells with various concentrations of PS77 (e.g., 0.1 µg/mL) for 1-2 hours.[2]

-

Induce inflammation by adding TNF-α (e.g., 10 ng/mL) to the media. Include control groups (untreated, PS77 only, TNF-α only).

-

-

Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).

-

Sample Collection: Collect the cell culture supernatant to measure secreted proteins and lyse the cells to extract RNA or protein.

-

Analysis:

-

ELISA: Quantify the concentration of secreted IL-8 in the supernatant.

-

qPCR: Quantify the mRNA expression levels of MMP3 and other target genes from the cell lysates.

-

Caption: Experimental workflow for evaluating the efficacy of PS77 in vitro.

Summary of Quantitative Data

Transcriptomic analysis of HaCaT cells treated with PS77 in an inflammatory context revealed significant gene modulation.

| Data Type | Finding | Significance | Reference |

| Gene Expression | 265 genes were significantly modulated. | Broad impact on cellular response. | [1][2][3] |

| Upregulated Genes | 137 genes upregulated. | Includes anti-inflammatory genes like RXRG and IL12RB2. | [1] |

| Downregulated Genes | 128 genes downregulated. | Includes pro-inflammatory genes like CHRNA7 and CXCR5. | [1] |

| Pathway Analysis | Downregulation of Cytokine-Cytokine Receptor Interaction, BMP, and TGF-β signaling pathways. | Highlights the core mechanism of anti-inflammatory action. | [1][3] |

Conclusion

The PS77 peptide represents a promising candidate for the development of novel anti-inflammatory therapeutics and biomaterials.[1][3] The protocols outlined in this document provide a robust framework for its chemical synthesis and biological evaluation. Further research into its mechanism and application is warranted to fully explore its therapeutic potential in managing inflammatory diseases.

References

- 1. PS77: a novel peptide with α-helical structure for targeted anti-inflammatory therapy in biomaterials design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PS77: a novel peptide with α-helical structure for targeted anti-inflammatory therapy in biomaterials design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. peptide.com [peptide.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for PS77 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

PS77 is a novel 13-amino acid α-helical peptide derived from Squama Manitis, a material used in traditional Chinese medicine.[1][2][3] Recent research has highlighted its potent anti-inflammatory properties, demonstrating its ability to modulate key signaling pathways involved in inflammation.[1][2][3] These application notes provide a comprehensive guide for the utilization of PS77 in cell culture experiments, with a focus on its anti-inflammatory effects. The protocols are primarily based on studies conducted on human keratinocyte (HaCaT) cells, a widely used model for skin inflammation.[1][2]

Mechanism of Action